molecular formula C20H23N5O4 B1277700 (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid CAS No. 60833-82-1

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid

Cat. No. B1277700
CAS RN: 60833-82-1
M. Wt: 397.4 g/mol
InChI Key: TUZAVLAUJHUFLA-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-guanidino-2-oxopentanoate” is a structural derivative of valerate . It is also a conjugate base of “5-guanidino-2-oxopentanoic acid” with a molecular mass of 173.172 and a formula of C6H11N3O3 . “(S)-5-Guanidino-2-ureidopentanoic acid” is another compound with a CAS number of 15920-89-5 .


Molecular Structure Analysis

The molecular weight of “(S)-5-Guanidino-2-ureidopentanoic acid” is 217.23 and its molecular formula is C7H15N5O3 .

Scientific Research Applications

Influenza Virus Inhibition

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid and its derivatives have been studied extensively for their inhibitory effects on influenza virus neuraminidase. This includes research on benzoic acid derivatives such as 4-acetylamino-3-guanidino-benzoic acid and 4-acetylamino-3-(imidazol-1-yl)-benzoic acids, which have demonstrated significant inhibitory activity against influenza virus sialidases, a key enzyme in the life cycle of the influenza virus (Howes et al., 1999); (Chand et al., 1997).

Anti-Myocardial Ischemia Agent

Research on Leonurine-cysteine analog conjugates involving the benzoic acid structure has shown potential as anti-myocardial ischemia agents. These compounds, including variants like 3,5-dimethoxy-4-(2-amino-3-prop-2-ynylsulfanyl-propionyl)-benzoic acid 4-guanidino-butyl ester, have displayed cardioprotective effects in hypoxia-induced neonatal rat ventricular myocytes (Liu et al., 2011).

Hydrophobic Property Studies

Studies on the hydrophobic nature of benzoic acids, such as 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid, have provided insights into their interaction with the influenza neuraminidase enzyme. This research has implications for the development of selective inhibitors for different types of influenza (Atigadda et al., 1999).

Structural and Chemical Studies

Computational analysis and molecular docking studies on derivatives like 4-(carboxyamino)-3-guanidino-benzoic acid have provided insights into their structural and chemical properties, highlighting their potential applications in various fields, including optoelectronic devices (Saravanamoorthy et al., 2021).

Synthesis and Characterization

Research has also been conducted on the synthesis and characterization of compounds related to benzoic acid derivatives, which has implications for understanding their reactivity and potential applications in medicinal chemistry (El‐Faham et al., 2013); (Radi et al., 2019).

properties

IUPAC Name

4-[[(2S)-2-benzamido-5-(diaminomethylideneamino)pentanoyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c21-20(22)23-12-4-7-16(25-17(26)13-5-2-1-3-6-13)18(27)24-15-10-8-14(9-11-15)19(28)29/h1-3,5-6,8-11,16H,4,7,12H2,(H,24,27)(H,25,26)(H,28,29)(H4,21,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZAVLAUJHUFLA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70209669
Record name (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid

CAS RN

60833-82-1
Record name 4-[[(2S)-5-[(Aminoiminomethyl)amino]-2-(benzoylamino)-1-oxopentyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60833-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(((2S)-2-Benzamido-5-(diaminomethylideneamino)pentanoyl)amino)benzoicacid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060833821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-4-((5-Guanidino-2-(benzoylamino)-1-oxopentyl)amino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70209669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-4-[[5-guanidino-2-(benzoylamino)-1-oxopentyl]amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.753
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(((2S)-2-BENZAMIDO-5-(DIAMINOMETHYLIDENEAMINO)PENTANOYL)AMINO)BENZOICACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9J916C8R2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.